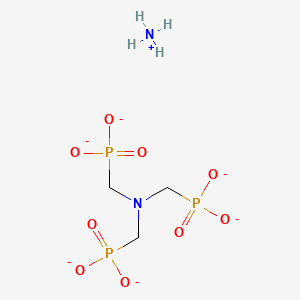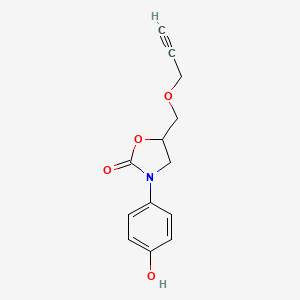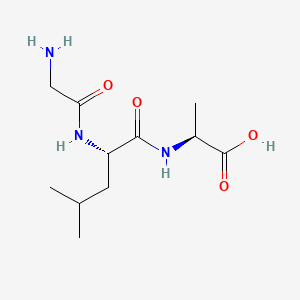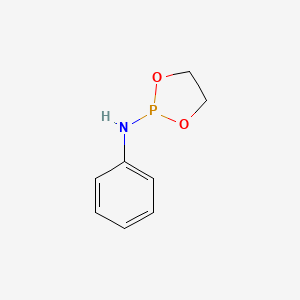
2-Picoline, 3-ethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Picoline, 3-ethyl-, hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is a hydrochloride salt form of 3-ethyl-2-picoline, which is a substituted pyridine. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Picoline, 3-ethyl-, hydrochloride typically involves the alkylation of 2-picoline with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The resulting 3-ethyl-2-picoline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of pyridine derivatives, including this compound, often involves the use of catalytic processes. One common method is the gas-phase synthesis over shape-selective catalysts such as ZSM-5 zeolite. This method allows for high selectivity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Picoline, 3-ethyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Picolinic acid.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Picoline, 3-ethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Picoline, 3-ethyl-, hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for metal ions, forming complexes that can influence enzymatic activities and other biochemical processes. The pyridine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to different targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyridine (2-Picoline): A precursor for the synthesis of various pyridine derivatives.
3-Methylpyridine (3-Picoline): Used in the production of nicotinic acid and other chemicals.
Picolinic Acid: Known for its role in metal ion chelation and biological activities.
Uniqueness
2-Picoline, 3-ethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position of the pyridine ring differentiates it from other picoline derivatives and influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
31299-84-0 |
|---|---|
Molekularformel |
C8H12ClN |
Molekulargewicht |
157.64 g/mol |
IUPAC-Name |
3-ethyl-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-3-8-5-4-6-9-7(8)2;/h4-6H,3H2,1-2H3;1H |
InChI-Schlüssel |
SIYLAWZQXVOXPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=CC=C1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)



![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)



